molecular formula C18H13FN2O4 B14241607 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine CAS No. 214748-09-1

2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine

Cat. No.: B14241607
CAS No.: 214748-09-1
M. Wt: 340.3 g/mol
InChI Key: YUYJWDAAILHULD-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenoxy group, which is further substituted with a fluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by a series of substitution reactions to introduce the phenoxy and fluorophenylmethoxy groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenoxy and fluorophenylmethoxy groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Fluorophenyl)methoxy]phenyl}acetic acid
  • 2,4-Difluoro-3-nitropyridine

Uniqueness

2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

214748-09-1

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenoxy]-3-nitropyridine

InChI

InChI=1S/C18H13FN2O4/c19-14-5-3-13(4-6-14)12-24-15-7-9-16(10-8-15)25-18-17(21(22)23)2-1-11-20-18/h1-11H,12H2

InChI Key

YUYJWDAAILHULD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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